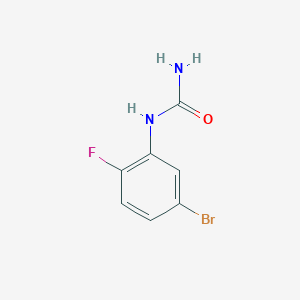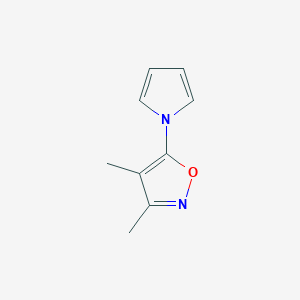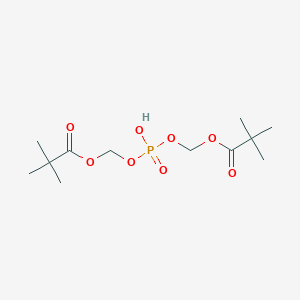
((Hydroxyphosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((Hydroxyphosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate): is a chemical compound with the molecular formula C12H23O8P and a molecular weight of 326.28 g/mol . This compound is known for its unique structure, which includes a phosphoryl group bonded to two oxygens, each connected to a methylene group, and further linked to two 2,2-dimethylpropanoate groups . It is primarily used in research settings and has various applications in chemistry and related fields .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ((Hydroxyphosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate) involves the reaction of phosphoryl chloride with methylene glycol, followed by esterification with 2,2-dimethylpropanoic acid . The reaction typically requires an inert atmosphere and is conducted at low temperatures to prevent decomposition .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures, including purification steps such as recrystallization and chromatography to ensure high purity levels .
化学反応の分析
Types of Reactions:
Reduction: Reduction reactions can target the phosphoryl group, converting it to a phosphine oxide.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products:
Oxidation: Carboxylic acids and phosphoric acids.
Reduction: Phosphine oxides and alcohols.
Substitution: Amides and ethers.
科学的研究の応用
Chemistry:
- Used as a reagent in organic synthesis to introduce phosphoryl groups into molecules .
- Acts as a precursor for the synthesis of more complex organophosphorus compounds .
Biology:
Medicine:
- Explored for its potential use in drug delivery systems, particularly in targeting specific cellular pathways .
Industry:
作用機序
The mechanism of action of ((Hydroxyphosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate) involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways . The ester groups can undergo hydrolysis, releasing active metabolites that further interact with cellular components .
類似化合物との比較
Phosphoric acid, bis(2,2-dimethylpropyl) ester: Similar structure but lacks the methylene groups.
Phosphinic acid, bis(2,2-dimethylpropyl) ester: Contains a phosphinic group instead of a phosphoryl group.
Phosphonic acid, bis(2,2-dimethylpropyl) ester: Features a phosphonic group, differing in oxidation state.
Uniqueness:
- The presence of both methylene and ester groups in ((Hydroxyphosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate) provides unique reactivity and versatility in chemical reactions .
- Its ability to form stable complexes with metal ions makes it valuable in coordination chemistry and catalysis .
特性
分子式 |
C12H23O8P |
|---|---|
分子量 |
326.28 g/mol |
IUPAC名 |
[2,2-dimethylpropanoyloxymethoxy(hydroxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C12H23O8P/c1-11(2,3)9(13)17-7-19-21(15,16)20-8-18-10(14)12(4,5)6/h7-8H2,1-6H3,(H,15,16) |
InChIキー |
KBLSOCYEWZSBJM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)OCOP(=O)(O)OCOC(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl[2-(thiomorpholin-4-yl)pentyl]amine](/img/structure/B12864592.png)
![Methyl 3-{[2-(aminocarbonyl)-5-(4-methoxyphenyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate](/img/structure/B12864597.png)
![2-Methylhexahydrobenzo[d]oxazole-3(2H)-carboxylic acid](/img/structure/B12864599.png)

![5-(Aminomethyl)benzo[d]isoxazol-3(2H)-one](/img/structure/B12864617.png)
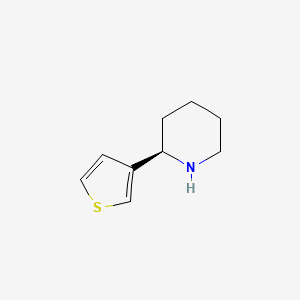
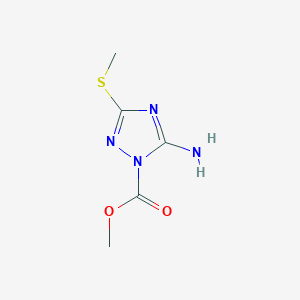
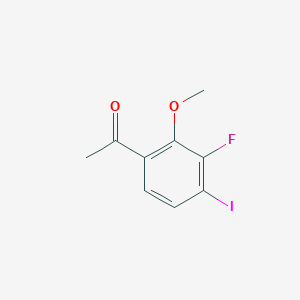
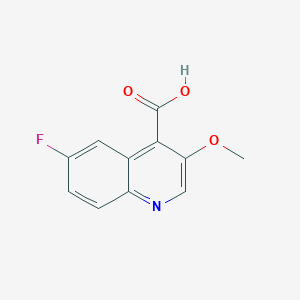
![6-Bromo-9,9-dimethyl-9H-tribenzo[a,c,e][7]annulene](/img/structure/B12864658.png)

![Methyl 2-(4-amino-1H-pyrazol-1-yl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12864662.png)
